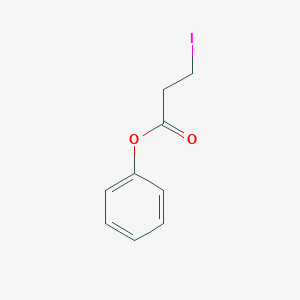
Phenyl 3-iodopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-iodopropanoate is an organic compound characterized by the presence of a phenyl group attached to a 3-iodopropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl 3-iodopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-iodopropanoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid. Another method includes the reaction of phenyl magnesium bromide (a Grignard reagent) with ethyl 3-iodopropanoate, followed by hydrolysis to yield the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also employ catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 3-iodopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide or potassium cyanide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include phenyl 3-hydroxypropanoate, phenyl 3-cyanopropanoate, or phenyl 3-aminopropanoate.
Oxidation: Products may include phenyl 3-carboxypropanoate or other oxidized derivatives.
Reduction: The primary product is phenyl 3-hydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-iodopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form covalent bonds with biological molecules.
Medicine: Explored for its potential in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of phenyl 3-iodopropanoate involves its reactivity with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or other transformations, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the nucleophile or electrophile it interacts with.
Vergleich Mit ähnlichen Verbindungen
Phenyl 3-iodopropanoate can be compared with other similar compounds such as:
Phenyl 3-bromopropanoate: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
Phenyl 3-chloropropanoate: Contains a chlorine atom, which is less reactive than iodine, affecting the types of reactions it undergoes.
Phenyl 3-fluoropropanoate: The fluorine atom significantly alters the compound’s reactivity due to its high electronegativity and bond strength.
Uniqueness: this compound is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This makes it more reactive in nucleophilic substitution reactions, providing a versatile tool for synthetic chemists.
Eigenschaften
CAS-Nummer |
138174-08-0 |
|---|---|
Molekularformel |
C9H9IO2 |
Molekulargewicht |
276.07 g/mol |
IUPAC-Name |
phenyl 3-iodopropanoate |
InChI |
InChI=1S/C9H9IO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
LCVDTCUBCVDZJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


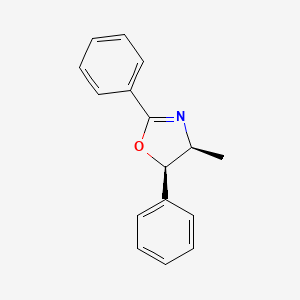
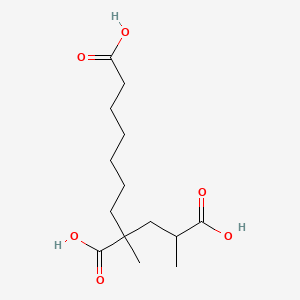
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
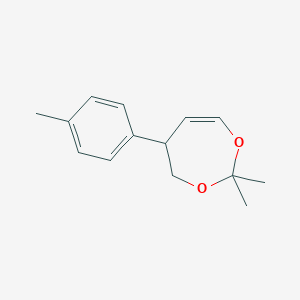
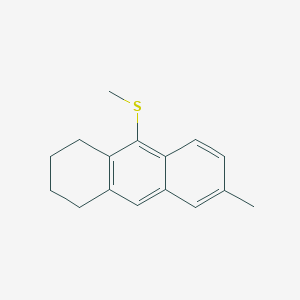
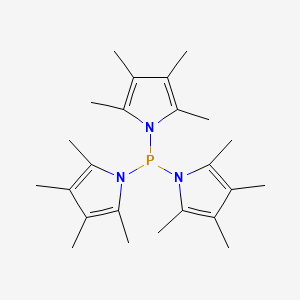
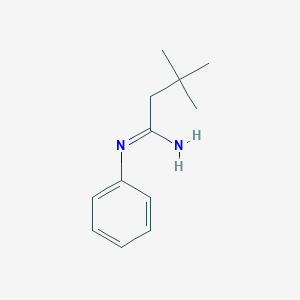
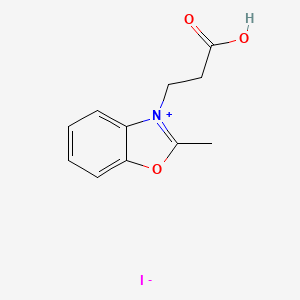
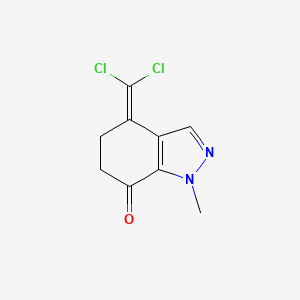
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
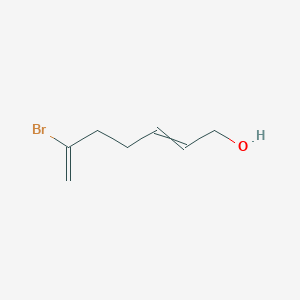
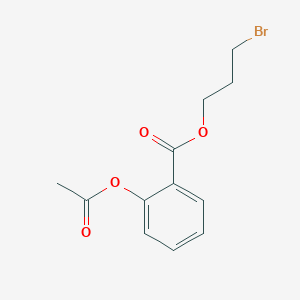
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
